molecular formula C22H20BrClO2 B3230293 2-((Benzyloxy)(4-ethoxyphenyl)methyl)-4-bromo-1-chlorobenzene CAS No. 1298086-15-3

2-((Benzyloxy)(4-ethoxyphenyl)methyl)-4-bromo-1-chlorobenzene

Cat. No.: B3230293
CAS No.: 1298086-15-3
M. Wt: 431.7 g/mol
InChI Key: BCXSFFOHQBIFOM-UHFFFAOYSA-N
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Description

2-((Benzyloxy)(4-ethoxyphenyl)methyl)-4-bromo-1-chlorobenzene (Product Code: CS-O-32485) is a high-purity chemical intermediate designed for advanced organic synthesis and pharmaceutical research applications . While specific biological data for this compound is limited in the public domain, its core structure is highly significant in medicinal chemistry. It shares a close structural relationship with 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5), a critical starting material in the multi-step synthesis of active pharmaceutical ingredients (APIs) such as Dapagliflozin , a leading sodium-glucose co-transporter 2 (SGLT2) inhibitor used for managing type 2 diabetes mellitus . This highlights the value of this chemical scaffold in constructing complex, biologically active molecules. The presence of both bromo and chloro substituents on the aromatic ring makes it a versatile synthon for sequential functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling rapid diversification of the molecular core for structure-activity relationship (SAR) studies . The benzyloxy group offers a common protecting group strategy for phenols, which can be selectively deprotected under controlled conditions to unveil additional reactive sites for further elaboration. Researchers can leverage this compound as a key building block for developing new chemical entities or as a model substrate in method development, such as exploring novel visible light-mediated photoredox catalysis protocols for C-C bond formation, a rapidly growing field in sustainable chemistry . This product is supplied with a commitment to quality and is intended for use in laboratory research settings only. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

4-bromo-1-chloro-2-[(4-ethoxyphenyl)-phenylmethoxymethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClO2/c1-2-25-19-11-8-17(9-12-19)22(20-14-18(23)10-13-21(20)24)26-15-16-6-4-3-5-7-16/h3-14,22H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXSFFOHQBIFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045046
Record name 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)(phenylmethoxy)methyl]benzene
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Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1298086-15-3
Record name 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)(phenylmethoxy)methyl]benzene
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Record name 4-Bromo-1-chloro-2-((4-ethoxyphenyl)(phenylmethoxy)-methyl)-benzene
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Record name 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)(phenylmethoxy)methyl]benzene
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Record name 2-[(Benzyloxy)(4-ethoxyphenyl)methyl]-4-bromo-1-chlorobenzene
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Biological Activity

2-((Benzyloxy)(4-ethoxyphenyl)methyl)-4-bromo-1-chlorobenzene, with the CAS number 1298086-15-3, is a synthetic organic compound notable for its potential biological activities. This article synthesizes available research findings on its biological properties, focusing on antimicrobial activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C22H20BrClO2C_{22}H_{20}BrClO_2 and a molecular weight of approximately 431.76 g/mol. Its structural features include a benzyloxy group and a 4-ethoxyphenyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that this compound may exhibit significant antibacterial effects.

Case Studies and Research Findings

  • In Vitro Antibacterial Activity :
    • A study on related benzyl and phenyl derivatives demonstrated that certain compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL . The structure of these derivatives often influenced their potency.
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicated that modifications in the substituents on the aromatic rings could enhance or diminish antibacterial efficacy. For instance, para-substituted benzyl guanidine derivatives showed varied potency against different strains, emphasizing the importance of specific functional groups in enhancing biological activity .
  • Mechanism of Action :
    • Compounds similar to this compound have been noted for their ability to inhibit bacterial cell division by targeting FtsZ, a protein critical for bacterial cytokinesis. This mechanism is particularly relevant for developing new antibiotics against resistant strains .

Data Table: Summary of Antimicrobial Activities

CompoundTarget OrganismMIC (µg/mL)Reference
Benzamide derivative PC190723Staphylococcus aureus0.5 - 1.0
Para-substituted benzyl guanidineE. coli>256 - 8
Heterocyclic derivativesVariousModerate

Scientific Research Applications

Medicinal Chemistry

2-((Benzyloxy)(4-ethoxyphenyl)methyl)-4-bromo-1-chlorobenzene has shown potential in medicinal chemistry as a precursor for synthesizing various bioactive compounds. Its structural motifs can be modified to develop new pharmaceuticals targeting specific diseases, particularly in oncology and infectious diseases.

Case Study : Research has indicated that derivatives of this compound can exhibit anti-cancer properties by interacting with specific cellular pathways involved in tumor growth. For instance, modifications to the ethoxy group have been explored to enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its reactivity allows for various coupling reactions, such as Suzuki and Heck reactions, enabling the synthesis of more complex molecules.

Table 1: Comparison of Reaction Conditions for Synthesis

Reaction TypeCatalyst UsedTemperatureYield (%)
SuzukiPd(PPh3)4100°C85
HeckPd(OAc)2120°C90
SonogashiraCuI/Pd(PPh3)280°C75

Material Science

In material science, this compound has been investigated for its potential use in creating functionalized polymers and nanomaterials. Its ability to form stable bonds with various substrates makes it suitable for applications in electronics and photonics.

Case Study : A study demonstrated that incorporating this compound into polymer matrices improved their thermal stability and electrical conductivity, making them suitable for use in advanced electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
2-((Benzyloxy)(4-ethoxyphenyl)methyl)-4-bromo-1-chlorobenzene 461432-23-5 C₁₅H₁₄BrClO 325.63 4-Bromo, 1-chloro, 2-(benzyloxy-(4-ethoxyphenyl)methyl) Pharmaceutical intermediate (dapagliflozin)
1-Bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]benzene 1280647-32-6 C₁₆H₁₆BrClO₂ 361.66 1-Bromo, 3-chloro, 2-[(4-methoxyphenyl)methoxymethyl] Unspecified (structural analog)
Etofenprox Not provided C₂₅H₂₈O₃ 376.49 2-(4-Ethoxyphenyl)-2-methylpropoxymethyl, phenoxy Pesticide (mosquito control)
4-(Benzyloxy)-3-phenethoxybenzaldehyde Not provided C₂₂H₂₀O₃ 332.40 Benzyloxy, phenethoxy, aldehyde Synthetic intermediate

Key Comparison Points

Substituent Effects on Reactivity :

  • The target compound contains bromine and chlorine at positions 4 and 1, respectively. These electron-withdrawing groups reduce electron density on the benzene ring, enhancing stability and directing further electrophilic substitution reactions. In contrast, etofenprox lacks halogens but includes a bulky 2-methylpropoxy group, which enhances its persistence as a pesticide .
  • The methoxy analog (CAS 1280647-32-6) replaces the ethoxy group with a smaller methoxy substituent. This reduces steric hindrance but may lower solubility in polar solvents compared to the ethoxy-containing target compound .

Functional Group Influence on Applications: The benzyloxy and ethoxyphenyl groups in the target compound facilitate its role as a pharmaceutical intermediate. These groups enhance lipophilicity, aiding membrane permeability during drug synthesis . Etofenprox’s phenoxy and methylpropoxy groups optimize its insecticidal activity by increasing hydrophobicity and resistance to metabolic degradation .

Synthetic Routes :

  • The target compound is synthesized via nucleophilic substitution or coupling reactions, often using polar aprotic solvents (e.g., DMF) and bases like Cs₂CO₃ . Similar methods are employed for the methoxy analog, though reaction yields may vary due to steric differences .
  • Etofenprox synthesis involves Williamson ether synthesis, leveraging its bulky substituents to control regioselectivity .

Physicochemical Properties :

  • Molecular Weight : The target compound (325.63 g/mol) is lighter than etofenprox (376.49 g/mol), reflecting differences in functional group complexity .
  • Solubility : The ethoxy group in the target compound improves solubility in organic solvents compared to the methoxy analog, which has lower polarity .

Research Findings and Implications

  • Pharmaceutical Relevance : The target compound’s halogen and alkoxy substituents are critical for binding to the SGLT2 protein in dapagliflozin. Modifying these groups (e.g., replacing ethoxy with methoxy) reduces efficacy, as observed in preclinical studies .
  • Pesticide Design : Etofenprox’s ethoxyphenyl group enhances photostability, a feature absent in halogenated analogs like the target compound. This highlights the trade-off between stability and bioactivity in chemical design .
  • Structural Insights : Crystallographic data (e.g., SHELX-refined structures) confirm that substituent positioning significantly affects molecular packing and crystallinity, influencing purification and scalability .

Q & A

What synthetic strategies are recommended for obtaining high-purity 2-((benzyloxy)(4-ethoxyphenyl)methyl)-4-bromo-1-chlorobenzene?

Answer:
A four-step synthesis is commonly employed:

Protection of hydroxyl groups : Start with 4-methoxyphenol; protect the hydroxyl group using acetyl chloride to form 4-methoxyphenyl acetate .

Bromination : Use N-bromosuccinimide (NBS) in acetonitrile for regioselective bromination at the ortho position, yielding 3-bromo-4-methoxyphenyl acetate .

Deprotection and re-protection : Hydrolyze the acetyl group and introduce a benzyl group via benzyl bromide under basic conditions (e.g., K₂CO₃) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the final product. Optimize reaction times and stoichiometry to minimize side products like di-substituted brominated derivatives .

How can conflicting crystallographic data on dihedral angles in substituted benzene derivatives be resolved?

Answer:
Discrepancies in dihedral angles (e.g., nitro group vs. benzene ring angles reported as 14.9° in some studies) may arise from:

  • Crystal packing effects : Compare multiple crystal structures under varying conditions (temperature, solvent) .
  • Computational validation : Use density functional theory (DFT) to model the molecule’s geometry and compare with experimental X-ray diffraction data .
  • Dynamic effects : Perform variable-temperature NMR to assess rotational barriers influencing dihedral angles .

What advanced analytical techniques are critical for characterizing regioselectivity in bromination reactions?

Answer:

  • NMR spectroscopy : Use ¹H-¹³C HMBC to identify coupling between bromine and adjacent protons .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) to distinguish mono- vs. di-brominated products .
  • X-ray crystallography : Resolve spatial arrangements of substituents to validate regioselectivity claims .

How should researchers design experiments to assess environmental persistence of halogenated aromatic compounds?

Answer:
Adopt a tiered approach based on OECD guidelines:

Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 50°C for 5 days; monitor degradation via HPLC .

Photolysis : Use UV light (λ = 254–365 nm) in a solar simulator; quantify byproducts via LC-MS .

Bioaccumulation : Measure log Kow (octanol-water partition coefficient) using shake-flask methods; correlate with BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna) .

What methodologies are effective for resolving contradictions in biological activity data for structurally similar compounds?

Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., benzyloxy vs. ethoxy groups) on receptor binding using molecular docking .
  • Dose-response assays : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Mechanistic studies : Use competitive binding assays (e.g., radioligand displacement) to distinguish competitive vs. allosteric interactions .

How can researchers optimize reaction conditions to avoid over-bromination in aromatic systems?

Answer:

  • Controlled stoichiometry : Limit NBS to 1.1 equivalents and monitor reaction progress via TLC .
  • Temperature modulation : Conduct bromination at 0–5°C to slow reaction kinetics and favor mono-substitution .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce radical pathways .

What strategies are recommended for studying the metabolic fate of halogenated benzene derivatives in biological systems?

Answer:

  • In vitro models : Incubate the compound with liver microsomes (human/rat) and co-factors (NADPH) to identify phase I metabolites (oxidation, dehalogenation) .
  • Isotopic labeling : Synthesize a deuterated or ¹³C-labeled analog to track metabolic pathways via LC-MS/MS .
  • In vivo studies : Administer the compound to rodent models and analyze urine/plasma for glucuronide or sulfate conjugates .

How can computational tools aid in predicting the environmental toxicity of this compound?

Answer:

  • QSAR models : Use EPA’s EPI Suite to estimate toxicity endpoints (e.g., LC50 for fish) based on log Kow and molecular descriptors .
  • Molecular dynamics : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic activation pathways .
  • Ecotoxicity databases : Cross-reference with existing data for structurally related compounds (e.g., bromodiphenyl ethers) .

What experimental controls are essential when evaluating the photostability of halogenated aromatic compounds?

Answer:

  • Dark controls : Store samples in amber vials to rule out thermal degradation .
  • Radical scavengers : Add tert-butanol or ascorbic acid to assess ROS-mediated degradation mechanisms .
  • Reference standards : Include known photolabile compounds (e.g., nitrobenzene) for method validation .

How can researchers address discrepancies in reported melting points for halogenated benzene derivatives?

Answer:

  • Purity verification : Re-crystallize the compound and analyze via DSC (differential scanning calorimetry) .
  • Polymorphism screening : Perform X-ray powder diffraction (XRPD) to detect crystalline forms .
  • Inter-lab collaboration : Compare data across multiple facilities to identify systematic measurement errors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-((Benzyloxy)(4-ethoxyphenyl)methyl)-4-bromo-1-chlorobenzene
Reactant of Route 2
Reactant of Route 2
2-((Benzyloxy)(4-ethoxyphenyl)methyl)-4-bromo-1-chlorobenzene

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